1-Benzylpyrrolidine-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

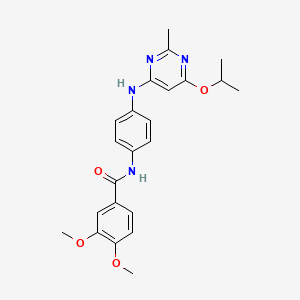

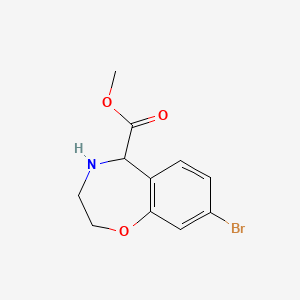

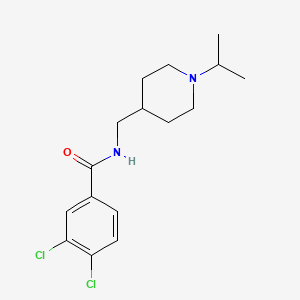

1-Benzylpyrrolidine-3-thiol, also known as Lobeline, is a naturally occurring compound that was first isolated from Lobelia inflata plants. It has a molecular formula of C11H15NS and a molecular weight of 193.31 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes 1-Benzylpyrrolidine-3-thiol, often involves the use of a 1,3-dipolar cycloaddition reaction . This process involves the reaction of a 1,3-dipole with a dipolarophile, typically an olefin . The specific synthesis process for 1-Benzylpyrrolidine-3-thiol is not detailed in the retrieved papers.Molecular Structure Analysis

The pyrrolidine ring, a key component of 1-Benzylpyrrolidine-3-thiol, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-Benzylpyrrolidine-3-thiol, can undergo various chemical reactions. For instance, thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .Physical And Chemical Properties Analysis

1-Benzylpyrrolidine-3-thiol has a molecular weight of 193.31. Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the retrieved papers.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

1-Benzylpyrrolidine-3-thiol is involved in the synthesis of complex molecules. For example, the TEMPO-catalyzed electrochemical C–H thiolation method provides a metal- and reagent-free approach for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process is significant for pharmaceuticals and organic materials, illustrating the role of thiol-containing compounds in facilitating novel bond formations (Qian et al., 2017).

Sensor Development and Fluorescence Imaging

1-Benzylpyrrolidine-3-thiol derivatives are key in developing sensors for detecting various biological and chemical entities. For instance, reaction-based fluorescent probes have been designed for the selective discrimination of thiophenols over aliphatic thiols, important in chemical, biological, and environmental sciences (Wang et al., 2012). Additionally, phosphorescent thiol chemosensors based on iridium(III) complexes have been synthesized for selective thiol detection, showcasing the utility of thiol-reactive compounds in sensing applications (Zhao et al., 2010).

Environmental Science

In the context of environmental science, thiol-laced metal-organic frameworks demonstrate effective mercury sorption, both in strong acid and vapor phases. This application is critical for detoxifying environments contaminated with heavy metals, highlighting the environmental remediation potential of thiol-containing compounds (Yee et al., 2013).

Material Science

The field of material science benefits from the unique properties of thiol-containing molecules, such as in the development of disulfide cross-linked polymer capsules. These capsules can be biodeconstructed, paving the way for advanced materials with potential biomedical applications (Zelikin et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

1-benzylpyrrolidine-3-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUTGCPAGBSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpyrrolidine-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)

![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

amine](/img/structure/B2671510.png)